molecular formula C17H13F3N2O2 B2644508 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-91-3

3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2644508
CAS No.: 672950-91-3
M. Wt: 334.298
InChI Key: OGEIPSHWRLGGQV-UHFFFAOYSA-N
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Description

3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is an organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an ester linkage to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like cesium carbonate.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 3-methylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Formation of N-oxides

    Reduction: Formation of amines

    Substitution: Formation of substituted benzimidazole derivatives

Scientific Research Applications

3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzimidazole core can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1H-benzimidazole
  • 3-methylphenyl acetate
  • 2-(trifluoromethyl)benzimidazole derivatives

Comparison

3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is unique due to the combination of its trifluoromethylated benzimidazole core and ester linkage to a 3-methylphenyl group. This structural combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse biological activity, which may not be present in similar compounds.

Properties

IUPAC Name

(3-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-11-5-4-6-12(9-11)24-15(23)10-22-14-8-3-2-7-13(14)21-16(22)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEIPSHWRLGGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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